胞苷酸钠盐

描述

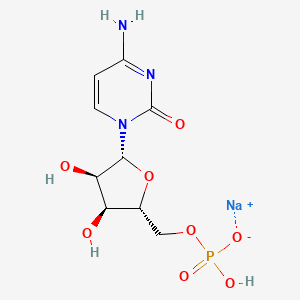

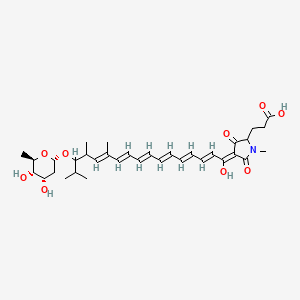

Cytidine 5’-monophosphate sodium salt, also known as CMP, is a key intermediate in the preparation of several nucleotide derivatives and is widely used in food and pharmaceutical industries . It is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .

Synthesis Analysis

Cytidine 5’-monophosphate (5’-CMP) is a key intermediate in the preparation of several nucleotide derivatives and is widely used in food and pharmaceutical industries. A highly efficient biosynthesis system was constructed for manufacturing 5’-CMP .Molecular Structure Analysis

The molecular formula of Cytidine 5’-monophosphate sodium salt is C9H12N3Na2O8P . The molecular weight is 367.16 g/mol .Chemical Reactions Analysis

Cytidine 5’-monophosphate (CMP) is used as a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .Physical And Chemical Properties Analysis

The molecular formula of Cytidine 5’-monophosphate sodium salt is C9H12N3Na2O8P . The molecular weight is 367.16 g/mol .科学研究应用

Application in Biochemical Research

Cytidine 5’-monophosphate sodium salt is often used in biochemical research . It is a substrate of uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase (EC 2.7.4.4) to form CDP which upon phosphorylation to CTP supports DNA and RNA biosynthesis .

Method of Application

In biochemical research, this compound is typically used in solution form. The solubility of this compound in water is 100 mg/mL .

Results or Outcomes

The outcomes of using Cytidine 5’-monophosphate sodium salt in biochemical research are varied and depend on the specific experiment being conducted. However, it is known to support DNA and RNA biosynthesis .

Application in Neurological Research

Cytidine 5’-monophosphate sodium salt has been used as an ectonucleotidase (ENTase) inhibitor to probe 5’-ENTase activity in cortical neurons .

Method of Application

In neurological research, this compound is typically used in solution form. The solubility of this compound in water is 100 mg/mL .

Results or Outcomes

The outcomes of using Cytidine 5’-monophosphate sodium salt in neurological research are varied and depend on the specific experiment being conducted. However, it is known to inhibit 5’-ENTase activity in cortical neurons .

Application in Microbiological Research

Cytidine 5’-monophosphate sodium salt has been used in in vitro studies to estimate its effect on growth response of selected bacteria strains that dominate the piglets’ small intestine .

Method of Application

In microbiological research, this compound is typically used in solution form. The solubility of this compound in water is 100 mg/mL .

Results or Outcomes

The outcomes of using Cytidine 5’-monophosphate sodium salt in microbiological research are varied and depend on the specific experiment being conducted. However, it is known to affect the growth response of selected bacteria strains .

Application in Chromatography

Cytidine 5’-monophosphate sodium salt has been used as a standard in high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for nucleotide sugar analysis .

Method of Application

In chromatography, this compound is typically used in solution form. The solubility of this compound in water is 100 mg/mL .

Results or Outcomes

The outcomes of using Cytidine 5’-monophosphate sodium salt in chromatography are varied and depend on the specific experiment being conducted. However, it is known to be used for nucleotide sugar analysis .

Application in Genetic Research

Cytidine 5’-monophosphate sodium salt has been used in genetic research, specifically in Joubert syndrome type 10 (JBTS10) patient cells and control skin fibroblasts .

Method of Application

In genetic research, this compound is typically used in solution form. The solubility of this compound in water is 100 mg/mL .

Results or Outcomes

The outcomes of using Cytidine 5’-monophosphate sodium salt in genetic research are varied and depend on the specific experiment being conducted. However, it is known to be used in the study of Joubert syndrome type 10 (JBTS10) patient cells and control skin fibroblasts .

Application in Coordination Complexes

Cytidine 5’-monophosphate sodium salt has been used in the study of coordination complexes, specifically in the study of sugar–nucleobase hydrogen bonding in cytidine 5′-monophosphate nucleotide-cadmium coordination complexes .

Method of Application

In the study of coordination complexes, this compound is typically used in solution form. The solubility of this compound in water is 100 mg/mL .

Results or Outcomes

The outcomes of using Cytidine 5’-monophosphate sodium salt in the study of coordination complexes are varied and depend on the specific experiment being conducted. However, it is known to be used in the study of sugar–nucleobase hydrogen bonding in cytidine 5′-monophosphate nucleotide-cadmium coordination complexes .

安全和危害

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCAHIYEOVKFDR-IAIGYFSYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cytidine 5'-monophosphate sodium salt | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)

![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)